4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzodiazole and pyrrolidinone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the 2,5-Dimethylphenoxy Group: This step involves the reaction of the benzodiazole intermediate with 2,5-dimethylphenol under basic conditions.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with an appropriate ethoxyphenyl derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting neurological disorders.
Materials Science: Its unique chemical properties make it a candidate for use in organic electronics and photonics.
Biological Studies: The compound can be used as a probe to study receptor-ligand interactions in biological systems.
Mechanism of Action
The mechanism of action of 4-{1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-BENZIMIDAZOL-2-YL}-1-(4-ETHOXYPHENYL)-2-PYRROLIDINONE
- 2-(2,5-DIMETHYLPHENOXY)-N-(4-ETHOXYPHENYL)ACETAMIDE
Uniqueness
Compared to similar compounds, 4-{1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE stands out due to its unique combination of benzodiazole and pyrrolidinone structures, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C30H33N3O3 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
4-[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C30H33N3O3/c1-4-35-27-13-8-7-12-26(27)33-20-23(19-29(33)34)30-31-24-10-5-6-11-25(24)32(30)16-9-17-36-28-18-21(2)14-15-22(28)3/h5-8,10-15,18,23H,4,9,16-17,19-20H2,1-3H3 |
InChI Key |
XEPDISPOHKMPNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=C(C=CC(=C5)C)C |
Origin of Product |
United States |
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